molecular formula C8H13ClF3N3 B2970616 4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride CAS No. 2247107-91-9

4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride

Cat. No. B2970616
CAS RN: 2247107-91-9
M. Wt: 243.66
InChI Key: RXOZCGCAQKEMAK-UHFFFAOYSA-N
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Description

This compound is also known as Sitagliptin . It is an orally active, potent and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor . It has excellent selectivity over other proline-selective peptidases . The biological activities of Sitagliptin derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) and its derivatives has been a key structural motif in active agrochemical and pharmaceutical ingredients . The simultaneous vapor-phase reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with a trifluoromethyl group at the 5-position and a butan-1-amine chain at the 4-position . The InChI code for this compound is 1S/C8H12F3N3.ClH/c9-8(10,11)7-6(5-13-14-7)3-1-2-4-12;/h5H,1-4,12H2,(H,13,14);1H .


Chemical Reactions Analysis

The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.66 . It is a powder at room temperature . Its melting point is between 168-170°C .

Scientific Research Applications

Synthesis Techniques and Reactivity

  • Regioselectivity in Synthesis : A study focusing on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrated the impact of different reaction media on the product's regioselectivity. This research provides insights into the synthesis techniques involving similar trifluoromethyl compounds (Martins et al., 2012).
  • Microwave-assisted Synthesis : Microwave irradiation was used in the synthesis of fused heterocycles incorporating the trifluoromethyl moiety, highlighting an efficient method for preparing trifluoromethyl derivatives (Shaaban, 2008).

Structural Analysis and Derivatives

  • Crystal Structure Analysis : The crystal structure of trifluoromethyl-substituted dielectrophiles has been investigated, providing valuable information on the molecular configuration and potential applications of such compounds (Flores et al., 2018).
  • Pyrazole Derivatives and Protecting Groups : The use of tert-butyl as a protecting group in the preparation of pyrazole derivatives, including those with trifluoromethyl groups, has been studied. This research is crucial for understanding the chemistry of pyrazole and its derivatives (Pollock & Cole, 2014).

Biological and Medicinal Applications

  • Antibacterial Activity : Novel derivatives of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine have been synthesized and evaluated for their antibacterial activity. Such studies are crucial for the development of new antibacterial agents (Prasad, 2021).
  • Antitumor Activity : Compounds incorporating the trifluoromethyl group, such as pyrazolo[1,5-a]pyrimidines, have been synthesized and their antitumor activities evaluated. This research contributes to the development of potential cancer therapies (Liu, Zhao, & Lu, 2020).

Chemical Modification and Functionalization

  • Polymer Modification : The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including those related to the trifluoromethyl group, has been explored. This work is significant for developing new materials with enhanced properties (Aly & El-Mohdy, 2015).

Fluorescent Properties

  • Fluorescent Pyrazolines : Research on the synthesis and fluorescent properties of 1,3,5-triaryl-2-pyrazolines, which could be structurally related to trifluoromethyl-containing compounds, has been conducted. This is important for developing new fluorescent materials (Hasan, Abbas, & Akhtar, 2011).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7-6(5-13-14-7)3-1-2-4-12;/h5H,1-4,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOZCGCAQKEMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCCCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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